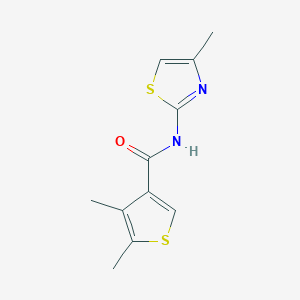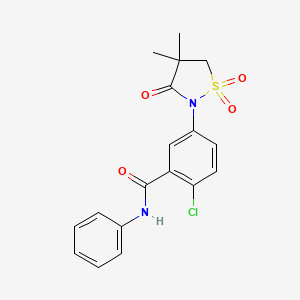
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, also known as DMNT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is not fully understood. However, studies have suggested that 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide may work by inhibiting certain enzymes involved in cellular metabolism, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. In addition, 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is that it is relatively easy to synthesize using standard laboratory techniques. 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is also relatively stable, making it easier to handle and store compared to some other chemical compounds. However, one limitation of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. One area of focus could be the development of new anticancer drugs based on the structure of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. Another area of focus could be the development of new insecticides and fungicides based on the properties of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. Additionally, further research could be done to better understand the mechanism of action of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide and its potential applications in other fields, such as material science.
Synthesemethoden
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-methyl-1,3-thiazole-2-amine with 2-bromo-5-methylthiophene-3-carboxylic acid to produce an intermediate compound. This intermediate is then treated with dimethylformamide dimethyl acetal to produce 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In agriculture, 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been studied for its potential use as a natural insecticide. Studies have shown that 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is effective at repelling and killing various insect pests, including mosquitoes and aphids. 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has also been shown to have antifungal properties, making it a potential candidate for the development of new fungicides.
In material science, 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been studied for its potential use in the development of new organic semiconductors. 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have good solubility and thermal stability, making it a potential candidate for use in organic electronic devices.
Eigenschaften
IUPAC Name |
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-6-4-16-11(12-6)13-10(14)9-5-15-8(3)7(9)2/h4-5H,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASVNSGAQRGIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CSC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5168845.png)


![(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5168860.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B5168864.png)
![1-(2-fluorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5168870.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5168884.png)
![ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5168895.png)

![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-4-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5168918.png)
![ethyl 2-methyl-4-{[4-(4-morpholinyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B5168946.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5168954.png)

![4-[(2-ethoxyphenyl)amino]phenyl 2-furoate](/img/structure/B5168965.png)